2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose
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Overview
Description
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is a complex nitrogen-containing carbohydrate It is characterized by the presence of an acetamido group and an azido group attached to a deoxygalactopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose involves multiple steps of organic synthesis. The process typically includes the introduction of protective groups, azidation, and deprotection steps. The synthetic route may involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material (e.g., D-galactose) are protected using acetyl or benzyl groups.
Azidation: The protected intermediate is then subjected to azidation using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Deprotection: The final step involves the removal of the protective groups to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis and scale-up techniques would apply, including the use of large-scale reactors, efficient purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction of the azido group.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions with alkynes.
Scientific Research Applications
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose has several scientific research applications, including:
Glycoconjugate Synthesis: Used in the synthesis of glycoconjugates, which are important in biological recognition processes.
Drug Development:
Biochemical Studies: Used as a probe in biochemical studies to investigate carbohydrate-protein interactions.
Click Chemistry: Utilized in click chemistry for the synthesis of complex molecules and materials .
Mechanism of Action
The mechanism of action of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is primarily related to its functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical applications, including the labeling of biomolecules and the synthesis of bioconjugates. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-6-azido-2,6-dideoxy-D-glucopyranose: Similar structure but with a different stereochemistry at the C-4 position.
2-Acetamido-6-azido-2,6-dideoxy-D-mannose: Similar structure but with a different stereochemistry at the C-2 position .
Uniqueness
2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is unique due to its specific stereochemistry and the presence of both acetamido and azido groups. This combination of functional groups and stereochemistry makes it particularly useful in click chemistry and glycoconjugate synthesis, offering distinct advantages over similar compounds in terms of reactivity and specificity .
Properties
Molecular Formula |
C8H14N4O5 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-[6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O5/c1-3(13)11-5-7(15)6(14)4(2-10-12-9)17-8(5)16/h4-8,14-16H,2H2,1H3,(H,11,13) |
InChI Key |
JBCJECOTKGFRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CN=[N+]=[N-])O)O |
Origin of Product |
United States |
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